BenchChemオンラインストアへようこそ!

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

Medicinal Chemistry Drug Design Physicochemical Properties

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine (CAS 1175645-00-7) is a heterocyclic benzoxazole derivative bearing a dimethylamino substituent at the 2-position and a primary amino group at the 5-position, with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol. It belongs to the class of 2,5-diaminobenzoxazoles, a scaffold that has been explored for anti-inflammatory activity via IL-6/STAT3 pathway inhibition.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1175645-00-7
Cat. No. B1438624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
CAS1175645-00-7
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3
InChIKeyDHRXSWCLVPXPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine (CAS 1175645-00-7): A Structurally Differentiated Benzoxazole Diamine Building Block for Medicinal Chemistry and Chemical Biology


2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine (CAS 1175645-00-7) is a heterocyclic benzoxazole derivative bearing a dimethylamino substituent at the 2-position and a primary amino group at the 5-position, with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol [1]. It belongs to the class of 2,5-diaminobenzoxazoles, a scaffold that has been explored for anti-inflammatory activity via IL-6/STAT3 pathway inhibition [2][3]. The compound is commercially available as a research chemical from multiple reputable vendors including Sigma-Aldrich (via Enamine), Biosynth, and CymitQuimica, typically at ≥95% purity [1].

Why 2,5-Diaminobenzoxazole or Other Benzoxazole Diamine Isomers Cannot Substitute for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine (CAS 1175645-00-7) in Structure-Activity Studies


Within the benzoxazole diamine family, seemingly minor structural variations produce significant differences in physicochemical properties and biological activity. The unsubstituted parent compound 2,5-diaminobenzoxazole (CAS 64037-26-9) possesses two primary amino groups and a hydrogen bond donor count of 2, while the target compound's N2,N2-dimethyl substitution reduces the HBD count to 1 and increases the computed LogP from 1.2 to 1.4, altering membrane permeability and solubility profiles [1][2]. Furthermore, the regioisomeric 2,6-diamine variant (CAS 460068-00-2) shares identical molecular weight and computed LogP with the target compound but differs in the position of the free amino group, which directly impacts molecular recognition, receptor binding orientation, and downstream pharmacology [1][3]. In the broader 2,5-diaminobenzoxazole series, published SAR studies demonstrate that N-substitution dramatically modulates IL-6/STAT3 inhibitory activity, with inhibition ranging from 9.6% to 71.5% depending on the specific substituent [4]. These data underscore that generic substitution within this class is not scientifically defensible.

Quantitative Differentiation Evidence for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine (CAS 1175645-00-7) Against Closest Comparators


Hydrogen Bond Donor Count Reduction vs. Parent 2,5-Diaminobenzoxazole (CAS 64037-26-9) Improves Predicted Membrane Permeability

The N2,N2-dimethyl substitution in the target compound reduces the hydrogen bond donor (HBD) count from 2 (parent 2,5-diaminobenzoxazole) to 1, while simultaneously increasing the computed XLogP3 from 1.2 to 1.4 and decreasing the topological polar surface area (TPSA) from 78.1 Ų to 55.3 Ų [1][2]. Lower HBD count and TPSA, combined with higher LogP, are established predictors of improved passive membrane permeability and oral bioavailability potential per Lipinski's and Veber's rules. This physicochemical differentiation is critical for medicinal chemistry programs where cellular permeability is a key optimization parameter.

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Differentiation: 2,5-Diamine vs. 2,6-Diamine Substitution Pattern Alters Molecular Recognition Despite Identical Physicochemical Profile

The target compound (2,5-diamine) and its regioisomer 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine (CAS 460068-00-2) share identical molecular formula (C9H11N3O), molecular weight (177.20 g/mol), XLogP3 (1.4), HBD count (1), and TPSA (55.3 Ų) [1][2]. However, the position of the free primary amino group differs (5-position vs. 6-position on the benzoxazole ring), which fundamentally alters the vector of hydrogen bond donation, the shape of the electrostatic potential surface, and the spatial orientation of the amine pharmacophore. This regioisomeric distinction is non-trivial: in related benzoxazole SAR studies, regioisomeric substitution has been shown to redirect binding preferences between biological targets [3]. The two compounds are not interchangeable in any binding assay or synthetic sequence where regiochemistry dictates molecular recognition.

Chemical Biology Structure-Activity Relationship Probe Design

N2,N2-Dimethyl vs. N5,N5-Dimethyl Isomerism: Differential Hydrogen Bonding Capacity at the 2-Amino Pharmacophore

A third closely related comparator is N5,N5-dimethyl-2,5-benzoxazolediamine (CAS 1508347-71-4), where the dimethyl substitution occurs at the 5-amino group rather than the 2-amino group. In this isomer, the 2-position retains a free primary amine (HBD count = 2 for the 2-NH2 group), while the 5-amino group is fully alkylated. In the target compound (N2,N2-dimethyl), the 2-amino group is dimethylated (tertiary amine, HBD = 0 at this position) and the 5-position retains the free primary amine [1]. This inversion of hydrogen bonding capacity at the 2-position is critical because the 2-amino group of benzoxazoles is frequently involved in key target interactions; published benzoxazole inhibitors of IL-6/STAT3 and other pathways often rely on the 2-amino group as a hydrogen bond donor [2]. The target compound eliminates this HBD capability at the 2-position while preserving it at the 5-position, potentially redirecting binding mode.

Medicinal Chemistry Pharmacophore Modeling Benzoxazole SAR

Multi-Vendor Commercial Availability with Documented Purity Specifications Supports Reproducible Procurement

The target compound is stocked and supplied by multiple independent vendors with verifiable purity specifications: Sigma-Aldrich (via Enamine, ≥95%, powder form, storage at RT) , Biosynth (cat. AXB64500) , CymitQuimica (min. 95%) , and Leyan (98%) . In contrast, the N5,N5-dimethyl isomer (CAS 1508347-71-4) has narrower commercial availability, and the parent 2,5-diaminobenzoxazole has fewer suppliers offering analytical certificates. Multi-vendor sourcing reduces supply chain risk and enables independent verification of experimental results across different batches and suppliers. The recorded boiling point (315.4±34.0 °C, predicted) and flash point (144.5±25.7 °C) provide additional quality control reference points .

Chemical Procurement Reproducibility Research Materials

Class-Level Evidence: 2,5-Diaminobenzoxazole Scaffold Demonstrates IL-6/STAT3 Pathway Inhibition with Substituent-Dependent Potency

While no direct biological data is publicly available for the target compound itself, the 2,5-diaminobenzoxazole chemotype has been validated as an IL-6/STAT3 inhibitory scaffold. In a 2022 study, 10 novel 2,5-diaminobenzoxazole derivatives were synthesized and evaluated; compound 3e achieved 71.5% inhibition of IL-6/STAT3 signaling, and compound 3a showed 92.1% inhibition of IL-1β [1]. The study demonstrated that N-substitution pattern on the 2,5-diaminobenzoxazole core is a critical determinant of inhibitory potency. In vivo, compounds 3a and 3e reduced zymosan A-induced footpad inflammation in mice following intraperitoneal administration, confirming target engagement in an animal model [1]. The target compound, with its unique N2,N2-dimethyl-5-amino substitution pattern, represents a distinct chemical space within this validated pharmacophore class.

Inflammation IL-6/STAT3 Rheumatoid Arthritis Small Molecule Inhibitors

Validated Application Scenarios for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine (CAS 1175645-00-7) Based on Available Evidence


Medicinal Chemistry: Fragment-Based or Scaffold-Hopping Campaigns Targeting IL-6/STAT3-Mediated Inflammatory Pathways

The target compound is recommended as a structurally differentiated starting point for medicinal chemistry programs exploring the 2,5-diaminobenzoxazole chemotype for IL-6/STAT3 pathway inhibition. The N2,N2-dimethyl substitution provides a distinct hydrogen bonding profile (HBD=1 at the 5-NH2 only) compared to the parent diamine (HBD=2), potentially altering binding mode and selectivity [1]. The validated class-level activity of 2,5-diaminobenzoxazole derivatives in IL-6/STAT3 inhibition (up to 71.5% at screening concentration) and in vivo anti-inflammatory efficacy provides a rationale for further exploration of this specific substitution pattern [2].

Chemical Biology: Design of Target-Selective Probes via Regiospecific Amine Functionalization

The orthogonal reactivity of the 2-tertiary amine and 5-primary amine in the target compound enables regiospecific conjugation strategies. The free 5-NH2 can be selectively derivatized (e.g., biotinylation, fluorophore attachment, photoaffinity labeling) without competing reaction at the 2-position, unlike the parent 2,5-diaminobenzoxazole where both amines are primary and reactive [1]. This regiochemical control is essential for generating homogeneous probe molecules for target identification and validation studies.

High-Throughput Screening (HTS) Library Design: Enhancing Chemical Diversity Within Benzoxazole-Containing Compound Collections

The target compound adds a specific chemotype to screening libraries that is structurally distinct from both the parent 2,5-diaminobenzoxazole (different HBD and LogP) and the 2,6-regioisomer (different amino group vector). Its computed properties (MW 177.20, LogP 1.4, TPSA 55.3 Ų) place it within favorable lead-like chemical space [1]. Multi-vendor commercial availability with documented purity (≥95%) supports its inclusion in curated screening collections where compound integrity and sourcing reproducibility are mandatory.

Synthetic Chemistry: Building Block for Diversified Benzoxazole Libraries via Selective 5-Amine Derivatization

The target compound serves as a versatile synthetic building block where the 5-primary amine can undergo amide coupling, sulfonamide formation, reductive amination, or urea synthesis without protection/deprotection of the 2-amino group, which is already capped as a dimethylamino substituent [1]. This eliminates a synthetic step compared to using the parent 2,5-diaminobenzoxazole, which would require selective protection of the 2-amine before functionalizing the 5-position. The predicted boiling point (315.4±34.0 °C) and flash point (144.5±25.7 °C) also inform safe handling during synthesis .

Quote Request

Request a Quote for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.